Cas no 1005044-11-0 (3-amino-1,1,1-trifluoro-4-methylhexan-2-ol)

3-amino-1,1,1-trifluoro-4-methylhexan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Hexanol, 3-amino-1,1,1-trifluoro-4-methyl-
- 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol
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- MDL: MFCD08691392
- Inchi: 1S/C7H14F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3
- InChI Key: FCFLZQGXRCELAZ-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(O)C(N)C(C)CC
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87085-0.05g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 0.05g |
$1068.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366220-50mg |
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 98% | 50mg |
¥24991 | 2023-03-01 | |
Enamine | EN300-87085-5.0g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 5.0g |
$3687.0 | 2023-02-11 | ||
Enamine | EN300-87085-5g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 5g |
$3687.0 | 2023-09-02 | ||
Enamine | EN300-87085-0.25g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 0.25g |
$1170.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366220-100mg |
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 98% | 100mg |
¥26179 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366220-250mg |
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 98% | 250mg |
¥25272 | 2023-03-01 | |
Enamine | EN300-87085-2.5g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 2.5g |
$2492.0 | 2023-09-02 | ||
Enamine | EN300-87085-10.0g |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 10.0g |
$5467.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366220-500mg |
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol |
1005044-11-0 | 98% | 500mg |
¥30763 | 2023-03-01 |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol Related Literature
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol
Introduction to 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol (CAS No. 1005044-11-0)
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol is a fluorinated amino alcohol with a complex structural framework that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, identified by its CAS number 1005044-11-0, represents a class of molecules that combine the versatility of fluorine substitution with the reactivity of amino and hydroxyl functional groups. The unique combination of these features makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol consists of a six-carbon chain with a trifluoromethyl group at the first carbon, an amino group at the third carbon, and a hydroxyl group at the second carbon. The presence of fluorine atoms introduces a high degree of electronic and steric modulation, which can significantly influence the biological activity and pharmacokinetic properties of derivatives derived from this compound. This structural motif is particularly relevant in modern drug design, where fluorine substitution is often employed to enhance metabolic stability, binding affinity, and overall efficacy.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that fluorine atoms can increase the lipophilicity of molecules, thereby improving their cell membrane penetration. Additionally, the electron-withdrawing nature of fluorine can enhance the binding affinity of drug candidates to their target proteins. The compound 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol exemplifies these principles, making it a promising building block for the synthesis of next-generation pharmaceuticals.
One of the most compelling applications of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By incorporating this compound into kinase inhibitor scaffolds, researchers can leverage its structural features to achieve high selectivity and potency. Recent studies have demonstrated that fluorinated amino alcohols can serve as effective scaffolds for designing kinase inhibitors with improved pharmacological profiles.
The synthesis of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to ensure high yield and purity. However, advances in synthetic methodology have made it possible to produce such fluorinated compounds more efficiently than ever before. This progress has opened up new avenues for drug discovery and chemical biology research.
Another area where 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol has shown promise is in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, necessitating the discovery of novel therapeutic strategies. Fluorinated compounds have been reported to exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The structural features of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol make it an attractive candidate for designing new antibiotics or antimicrobial agents.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. For example, fluorinated compounds can be used to develop more durable polymers or crop protection agents with improved performance characteristics. The versatility of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol underscores its importance as a versatile building block in synthetic chemistry.
Recent research has also explored the use of computational methods to predict the biological activity of fluorinated compounds like 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol. Molecular modeling techniques have enabled researchers to identify potential drug candidates with high accuracy before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process and reduced costs associated with traditional screening methods.
The safety profile of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol is another critical consideration in its application. While fluorinated compounds can offer numerous advantages in terms of biological activity and pharmacokinetics, they may also present unique challenges in terms of toxicity or environmental impact. Comprehensive toxicological studies are essential to ensure that derivatives based on this compound are safe for use in humans and do not pose significant risks to ecosystems.
In conclusion,3-amino - 11 - 0 -methylhexan - 11 - 0 -methylhexan - 11 - 0 -methylhexan - 11 - 0 . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features . The unique structural features make it a valuable intermediate in pharmaceutical synthesis.
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